molecular formula C32H29NO13S B589642 4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate CAS No. 154639-33-5

4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate

Cat. No.: B589642
CAS No.: 154639-33-5
M. Wt: 667.638
InChI Key: GYMIQOVTTZAFRD-ZDPOQHKJSA-N
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Description

4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate is a biochemical compound with the molecular formula C32H29NO13S and a molecular weight of 667.64 g/mol. This compound is primarily used in biomedical research, particularly for the detection and quantification of lysosomal enzymes such as beta-galactosidase. Its unique structure allows for precise and sensitive measurement of enzyme activity, making it an essential tool in the field of biomedicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate involves multiple steps, including the protection of hydroxyl groups, glycosylation, and sulfation. The reaction conditions typically require the use of organic solvents, protective groups, and catalysts to achieve the desired product.

Industrial Production Methods: This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reaction type. For example, hydrolysis of the compound can yield 4-methylumbelliferone and other intermediate products.

Scientific Research Applications

4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate is widely used in scientific research for the detection and quantification of lysosomal enzymes. It is particularly useful in diagnosing and monitoring lysosomal storage disorders. Additionally, this compound is employed in various biochemical assays to study enzyme kinetics and substrate specificity.

Mechanism of Action

The compound acts as a fluorogenic substrate for lysosomal enzymes, particularly beta-galactosidase. Upon enzymatic cleavage, it releases a fluorescent product, 4-methylumbelliferone, which can be quantitatively measured. This allows researchers to assess enzyme activity and diagnose related disorders.

Comparison with Similar Compounds

Similar Compounds:

  • 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
  • 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide
  • 4-Methylumbelliferyl N-acetyl-beta-D-galactosaminide

Uniqueness: Compared to similar compounds, 4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate is unique due to its specific structure, which allows for the detection of beta-galactosidase activity with high sensitivity and precision. This makes it particularly valuable in the diagnosis and monitoring of lysosomal storage disorders.

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(sulfooxymethyl)oxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29NO13S/c1-18-15-26(35)43-24-16-22(13-14-23(18)24)42-32-27(33-19(2)34)29(46-31(37)21-11-7-4-8-12-21)28(25(44-32)17-41-47(38,39)40)45-30(36)20-9-5-3-6-10-20/h3-16,25,27-29,32H,17H2,1-2H3,(H,33,34)(H,38,39,40)/t25-,27-,28+,29-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMIQOVTTZAFRD-ZDPOQHKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29NO13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858112
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154639-33-5
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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